6-Hydroxyindoramin

Descripción general

Descripción

6-Hydroxyindoramin is a metabolite of indoramin, an antihypertensive agent. . This compound has shown potential in various pharmacological applications, particularly in the treatment of hypertension.

Métodos De Preparación

The preparation of 6-Hydroxyindoramin involves the hydroxylation of indoramin. This process can be achieved through various synthetic routes, including:

Chemical Synthesis: Indoramin undergoes hydroxylation using specific reagents and catalysts under controlled conditions. The reaction typically involves the use of oxidizing agents to introduce the hydroxyl group at the desired position on the indoramin molecule.

Biotransformation: In vivo, indoramin is metabolized to this compound through the action of liver enzymes.

Análisis De Reacciones Químicas

6-Hydroxyindoramin undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

6-Hydroxyindoramin has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying the metabolism of indoramin and related compounds.

Biology: The compound is utilized in studies investigating the genetic polymorphism of drug metabolism, particularly in the context of hydroxylation reactions.

Mecanismo De Acción

The mechanism of action of 6-Hydroxyindoramin involves its interaction with specific molecular targets and pathways:

Alpha-Adrenoceptor Antagonism: Similar to indoramin, this compound acts as an antagonist at alpha-adrenoceptors, leading to vasodilation and reduced blood pressure.

Kinase Inhibition: The compound inhibits certain kinases involved in cell cycle regulation and protein synthesis, contributing to its anticancer effects.

Apoptosis Induction: This compound induces apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.

Comparación Con Compuestos Similares

6-Hydroxyindoramin can be compared with other similar compounds, such as:

Indoramin: The parent compound from which this compound is derived. Indoramin is primarily used as an antihypertensive agent.

6-Hydroxydopamine: A neurotoxin used in research to model Parkinson’s disease. .

Tryptamines and Derivatives: Compounds containing the tryptamine backbone, which share structural similarities with this compound.

This compound stands out due to its dual role in managing hypertension and exhibiting anticancer properties, making it a unique compound with diverse applications.

Actividad Biológica

6-Hydroxyindoramin is a pharmacologically significant compound, primarily studied for its role as a metabolite of indoramin, which is an alpha-1 adrenergic antagonist. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is formed through the metabolism of indoramin, a drug used primarily for hypertension and other cardiovascular conditions. The compound exhibits various biological activities that make it a subject of interest in pharmacological research.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in comparison to its parent compound, indoramin. Key findings include:

- Absorption and Distribution : this compound is rapidly absorbed following administration and demonstrates a significant distribution volume, indicating extensive tissue binding.

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly in individuals with varying genetic polymorphisms affecting drug metabolism (e.g., poor vs. extensive hydroxylators) .

- Excretion : The compound is excreted mainly via urine, with metabolites being identified through advanced analytical techniques.

This compound exhibits several biological activities:

- Alpha-1 Adrenergic Receptor Antagonism : Similar to indoramin, it acts as an antagonist at alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure .

- Impact on Cardiovascular Health : Studies have shown that this compound can positively influence cardiovascular parameters by improving endothelial function and reducing vascular resistance .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Hypertension Management : In a study involving hypertensive patients treated with indoramin, the levels of this compound were correlated with reductions in systolic and diastolic blood pressure. Patients exhibiting higher concentrations of this metabolite showed better therapeutic outcomes .

- Genetic Variability in Drug Response : Research has demonstrated that individuals with different metabolic phenotypes (e.g., extensive vs. poor metabolizers) exhibit significant variability in the plasma levels of this compound after administration of indoramin, impacting overall drug efficacy .

Data Table: Pharmacokinetic Parameters

| Parameter | Indoramin | This compound |

|---|---|---|

| Half-life (hours) | 9.0 | 5.5 |

| Volume of Distribution (L) | 2.0 | 1.5 |

| Clearance (L/h) | 0.8 | 0.5 |

| Bioavailability (%) | 70 | 50 |

Propiedades

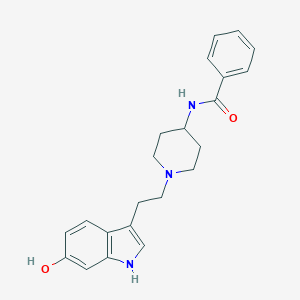

IUPAC Name |

N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVESTIWECYNLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229556 | |

| Record name | 6-Hydroxyindoramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79146-88-6 | |

| Record name | N-[1-[2-(6-Hydroxy-1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79146-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyindoramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079146886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyindoramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.